6-ethyl-2-methyl-N-(1-phenylethyl)pyrimidin-4-amine
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Overview
Description
6-ethyl-2-methyl-N-(1-phenylethyl)pyrimidin-4-amine is a heterocyclic aromatic amine that belongs to the class of pyrimidines. This compound is characterized by the presence of a pyrimidine ring substituted with ethyl, methyl, and phenylethyl groups. Pyrimidines are known for their wide range of biological activities and are commonly found in nucleic acids, vitamins, and various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-2-methyl-N-(1-phenylethyl)pyrimidin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with acyclic starting materials such as benzylidene acetones and ammonium thiocyanates.
Ring Closure: The initial step involves the formation of the pyrimidine ring through a cyclization reaction.
Aromatization: The intermediate compound undergoes aromatization to form the pyrimidine structure.
Substitution: The ethyl, methyl, and phenylethyl groups are introduced through substitution reactions.
Final Product: The final product is obtained after purification and characterization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactions, automated synthesis, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-ethyl-2-methyl-N-(1-phenylethyl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acids are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can introduce various functional groups into the pyrimidine ring.
Scientific Research Applications
6-ethyl-2-methyl-N-(1-phenylethyl)pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-ethyl-2-methyl-N-(1-phenylethyl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes, receptors, or other proteins involved in biological processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-aminopyrimidine derivatives: These compounds share a similar pyrimidine core structure and exhibit various biological activities.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds are known for their cytotoxic activities and potential as CDK2 inhibitors.
Uniqueness
6-ethyl-2-methyl-N-(1-phenylethyl)pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C15H19N3 |
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Molecular Weight |
241.33 g/mol |
IUPAC Name |
6-ethyl-2-methyl-N-(1-phenylethyl)pyrimidin-4-amine |
InChI |
InChI=1S/C15H19N3/c1-4-14-10-15(18-12(3)17-14)16-11(2)13-8-6-5-7-9-13/h5-11H,4H2,1-3H3,(H,16,17,18) |
InChI Key |
SUVYMJFJDJELFP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NC(=N1)C)NC(C)C2=CC=CC=C2 |
Origin of Product |
United States |
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